molecular formula C18H26N2O2 B1241373 Benzastatin I

Benzastatin I

Cat. No.: B1241373
M. Wt: 302.4 g/mol
InChI Key: RFDBKSVEWUBBHM-PWGXZHICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzastatin I is a natural product found in Streptomyces nitrosporeus with data available.

Scientific Research Applications

Antiviral Activity

Benzastatin C, closely related to Benzastatin I, has demonstrated significant antiviral activity. A study by Lee, Yoo, and Kim (2007) found that Benzastatin C from Streptomyces nitrosporeus exhibited dose-dependent antiviral effects against herpes simplex virus types 1 and 2, as well as vesicular stomatitis virus (Lee, Yoo, & Kim, 2007).

Biosynthetic Pathway

Research on the biosynthetic gene cluster of Streptomyces sp. RI18 reveals insights into the biosynthesis of benzastatins. Tsutsumi et al. (2018) proposed a pathway for benzastatins where a cytochrome P450 (BezE) catalyzes the cyclization of geranylated p-acetoxyaminobenzoic acids, leading to the formation of benzastatin’s unique molecular structure (Tsutsumi et al., 2018).

Free Radical Scavenging

Benzastatins A, B, C, and D are noted for their free radical scavenging properties. Kim et al. (1996) identified these compounds as having inhibitory activity against lipid peroxidation and glutamate toxicity in cell assays (Kim et al., 1996).

Neuronal Cell Protection

Benzastatins E, F, and G, which are structurally related to this compound, have been isolated for their neuronal cell protecting activity. In a study by Kim et al. (1997), these compounds exhibited significant protection against glutamate toxicity in neuronal cells (Kim et al., 1997).

Total Synthesis

The total synthesis of Benzastatin E, which shares structural similarities with this compound, has been achieved through a diastereoselective Grignard addition. Toda et al. (2003) outlined this synthesis, providing insights into the chemical processes that can be applied to similar compounds (Toda et al., 2003).

Properties

Molecular Formula

C18H26N2O2

Molecular Weight

302.4 g/mol

IUPAC Name

4-amino-3-[(2E,6Z)-8-hydroxy-3,6,7-trimethylocta-2,6-dienyl]benzamide

InChI

InChI=1S/C18H26N2O2/c1-12(4-6-13(2)14(3)11-21)5-7-15-10-16(18(20)22)8-9-17(15)19/h5,8-10,21H,4,6-7,11,19H2,1-3H3,(H2,20,22)/b12-5+,14-13-

InChI Key

RFDBKSVEWUBBHM-PWGXZHICSA-N

Isomeric SMILES

C/C(=C\CC1=C(C=CC(=C1)C(=O)N)N)/CC/C(=C(/C)\CO)/C

Canonical SMILES

CC(=CCC1=C(C=CC(=C1)C(=O)N)N)CCC(=C(C)CO)C

Synonyms

enzastatin H
benzastatin I

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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